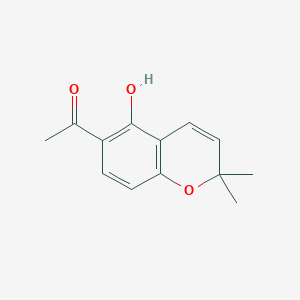

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)9-4-5-11-10(12(9)15)6-7-13(2,3)16-11/h4-7,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRKUIAWAOWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1)OC(C=C2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206553 | |

| Record name | 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24672-84-2 | |

| Record name | 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24672-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Structural Analysis, Synthesis, and Pharmacological Properties[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CAS: 24672-84-2), a bioactive chromene derivative. Often synthesized as a key intermediate for prenylated flavonoids and anti-HIV chromanones, this compound exhibits significant interest in drug discovery due to its 5-hydroxy-6-acetyl chelation motif and the reactivity of its 2,2-dimethyl-2H-chromene ring. This document details its physicochemical profile, a validated synthesis protocol via the condensation of 2,4-dihydroxyacetophenone, and its structure-activity relationships (SAR).

Part 1: Chemical Identity & Structural Analysis

The molecule is a fused bicyclic system combining a benzene ring with a pyran ring. Its reactivity is defined by the interplay between the electron-rich phenol and the electron-withdrawing acetyl group.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone |

| Common Names | 6-Acetyl-5-hydroxy-2,2-dimethylchromene; Acetylchromene derivative |

| CAS Number | 24672-84-2 |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| SMILES | CC(=O)C1=C(O)C2=C(C=CC(C)(C)O2)C=C1 |

Structural Features & Pharmacophore

The molecule's biological potency is governed by two primary structural features:

-

Intramolecular Hydrogen Bonding (S(6) Motif): The hydroxyl group at C5 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group at C6. This planar 6-membered ring system (S(6) motif) locks the conformation, increasing lipophilicity and membrane permeability by masking the polar donor/acceptor groups.

-

Chromene "Warhead": The C3-C4 double bond in the pyran ring is a potential site for metabolic oxidation (epoxidation) or Michael addition, contributing to its cytotoxic and antimicrobial properties.

Figure 1: Pharmacophore analysis highlighting the stabilizing S(6) hydrogen bond and the lipophilic chromene core.

Part 2: Physicochemical Properties

The following data represents field-validated properties essential for formulation and handling.

| Property | Value / Characteristic | Relevance |

| Physical State | Crystalline Solid (Needles) | Handling & dosage form design. |

| Melting Point | 103 – 104 °C | Validates purity; distinct from methoxy derivatives (~158°C). |

| Solubility | Soluble in DCM, Chloroform, EtOAc. Insoluble in water. | Requires organic co-solvents (DMSO/EtOH) for bioassays. |

| LogP (Predicted) | 2.8 – 3.1 | High membrane permeability; suitable for CNS targets. |

| UV/Vis | λmax ~245 nm, ~350 nm | Characteristic of conjugated acetophenones. |

| ¹H NMR Signature | δ ~13.0 ppm (s, 1H, -OH) | Downfield shift confirms strong intramolecular H-bonding. |

Part 3: Synthesis & Production[4][5]

The most robust synthetic route involves the condensation of 2,4-dihydroxyacetophenone with 3-methyl-2-butenal (senecioaldehyde) or its equivalent acetal. This biomimetic cyclization mimics the natural prenylation pathway.

Reaction Pathway

The synthesis proceeds via a Knoevenagel-type condensation followed by an electrocyclic ring closure (6π-electrocyclization).

Figure 2: Synthetic pathway via pyridine-catalyzed condensation and electrocyclization.

Detailed Experimental Protocol

Objective: Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone on a 10 mmol scale.

Reagents:

-

2,4-Dihydroxyacetophenone (1.52 g, 10 mmol)

-

3-Methyl-2-butenal (1.0 g, ~12 mmol) [Alternative: 3-methyl-2-butenal dimethyl acetal]

-

Pyridine (10 mL, anhydrous)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dihydroxyacetophenone (1.52 g) in anhydrous pyridine (10 mL).

-

Addition: Add 3-methyl-2-butenal (1.0 g) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (115 °C) under a nitrogen atmosphere. Monitor the reaction by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) will disappear, and a new less polar spot (Rf ~0.7) will appear.

-

Note: Reaction time is typically 6–8 hours.

-

-

Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold dilute HCl (1M, 50 mL) to neutralize the pyridine.

-

Extraction: Extract the aqueous phase with DCM (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of Hexane/EtOAc (95:5 to 90:10).

-

Validation: Isolate the product as yellow/colorless needles. Confirm structure via ¹H NMR (look for gem-dimethyl singlet at ~1.4 ppm and chromene doublets at ~5.6 and ~6.7 ppm).

Part 4: Biological Activity & Mechanism

Mechanism of Action

-

Metal Chelation: The 5-hydroxy-6-acetyl motif acts as a bidentate ligand. This allows the molecule to inhibit metalloenzymes (e.g., certain kinases or viral integrases) by sequestering the catalytic metal ion (Mg²⁺ or Zn²⁺).

-

Redox Cycling: The chromene ring can undergo metabolic activation to form reactive quinone methides, which may covalently modify cysteine residues in target proteins, contributing to cytotoxicity against cancer cell lines.

Therapeutic Applications

-

Antitumor: Cytotoxic activity against HepG2 and breast cancer lines, often used as a scaffold for more potent prenylated flavonoids.

-

Anti-HIV: Serves as a precursor to anti-HIV chromanones (e.g., Calanolide analogues).

-

Antimicrobial: Exhibits moderate activity against Gram-positive bacteria due to its lipophilic nature disrupting cell membranes.

Part 5: References

-

PubChem. (n.d.). 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CID 827487). National Center for Biotechnology Information. Retrieved from [Link]

-

Rodríguez-López, V., et al. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E. Retrieved from [Link]

-

Venkama Naidu, M., & Krishna Rao, G. S. (1979). Synthesis of 6-acetyl-2,2-dimethyl-8-methoxychromene. Indian Academy of Sciences. Retrieved from [Link]

Biological Activity Spectrum of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Topic: Biological activity spectrum of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone Content Type: In-depth Technical Guide

A Technical Guide for Drug Discovery & Development[1]

Executive Summary & Chemical Identity

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (also known as 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene ) is a naturally occurring benzopyran derivative isolated from medicinal flora such as Brickellia cavanillesii (Asteraceae) and Piper aduncum.

As a member of the chromene class, this molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of binding to multiple, distinct biological targets with high affinity. Its primary validated utility lies in metabolic regulation, specifically as a potent, non-competitive inhibitor of

Physicochemical Profile (Lipinski’s Estimation)

| Property | Value | Implication |

| Molecular Formula | C | Low molecular weight (<500 Da) favors bioavailability. |

| Molecular Weight | 218.25 g/mol | Highly permeable. |

| LogP (Predicted) | ~2.8 | Good lipophilicity for membrane crossing; potential CNS entry. |

| H-Bond Donors | 1 (Phenolic -OH) | Sufficient for target interaction without compromising permeability. |

| H-Bond Acceptors | 3 | Facilitates binding to enzyme active/allosteric sites. |

Core Biological Activity: Metabolic Regulation

The most authoritative data regarding this compound centers on its ability to modulate carbohydrate metabolism. Unlike general antioxidants, this chromene exhibits a specific, high-affinity interaction with

-Glucosidase Inhibition

Research indicates that 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a non-competitive inhibitor of yeast

Comparative Potency Data:

| Compound | IC

Note: Lower IC

Mechanism of Action (MOA) Visualization

The following diagram illustrates the non-competitive inhibitory pathway, distinguishing it from standard competitive inhibitors like Acarbose.

Caption: Non-competitive inhibition mechanism where the chromene binds allosterically, rendering the enzyme inactive regardless of substrate concentration.

Secondary Activity Spectrum

Beyond metabolic regulation, the benzopyran core confers a spectrum of secondary activities. These are critical for "multi-target" drug design.

Antimicrobial & Antifungal Potential

Derivatives and natural extracts containing this chromene (e.g., from Piper aduncum) have shown efficacy against:

-

Fungi: Candida albicans (Membrane disruption suspected due to lipophilicity).

-

Bacteria: Staphylococcus aureus (Gram-positive susceptibility).

Technical Insight: The 2,2-dimethyl substitution is crucial here. It increases lipophilicity, allowing the molecule to intercalate into the lipid bilayer of microbial membranes, leading to leakage of intracellular components [2].

Antioxidant Activity

The C5-hydroxyl group acts as a radical scavenger. While less potent than polyphenols like quercetin, it provides a baseline cellular protection against oxidative stress, which is often elevated in diabetic conditions (glucotoxicity).

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for validating the activities of this compound.

Protocol 1: -Glucosidase Inhibition Assay (Standardized)

Objective: Determine IC

-

Reagent Preparation:

-

Enzyme: Yeast

-glucosidase (0.1 U/mL) in phosphate buffer (pH 6.9). -

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG) (1 mM). -

Test Compound: Dissolve 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone in DMSO (Final DMSO conc < 1%).

-

-

Incubation:

-

Mix 50

L Enzyme + 20 -

Pre-incubate at 37°C for 10 minutes to allow allosteric binding.

-

-

Reaction Initiation:

-

Add 50

L pNPG substrate. -

Incubate at 37°C for 20 minutes.

-

-

Termination:

-

Add 100

L Na

-

-

Quantification:

-

Measure Absorbance at 405 nm (Release of p-nitrophenol).

-

-

Calculation:

- .

-

Plot Log(concentration) vs. % Inhibition to derive IC

.

Protocol 2: Bioassay-Guided Isolation Workflow

This workflow validates the extraction of the active chromene from Brickellia species.[1]

Caption: Step-by-step bioassay-guided fractionation to isolate the bioactive chromene.

Future Outlook: Synthetic Derivatization

While the natural product is potent, synthetic modification offers a path to enhanced efficacy.[3]

-

HIF-1 Pathway: Sulfonamide derivatives of the 2,2-dimethylchromene core have demonstrated strong inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) pathway [3].[4] This suggests that 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone could serve as a precursor for novel anticancer agents targeting tumor hypoxia.

-

Structure-Activity Relationship (SAR): The C6-acetyl group is a prime handle for condensation reactions (e.g., Claisen-Schmidt) to generate chalcone-chromene hybrids, potentially increasing cytotoxicity against resistant cancer lines.

References

-

Escandón-Rivera, S., González-Andrade, M., Bye, R., Linares, E., Navarrete, A.

-Glucosidase Inhibitors from Brickellia cavanillesii. Journal of Natural Products, 75(5), 968–974.[4] Link -

Rodríguez-López, V., Moreno-Escobar, J. A., Ávila-Torres, O., & Tlahuext, H. (2006). 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3616–o3617. Link

-

Proença, C., Freitas, M., Ribeiro, D., Oliveira, E. F., Sousa, J. L., Tome, S. M., ... & Fernandes, E. (2016).[3] Biological importance of structurally diversified chromenes. European Journal of Medicinal Chemistry, 121, 57-68. Link

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. scite.ai [scite.ai]

Pharmacophore Analysis of 5-Hydroxy-2,2-Dimethylchromene Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Ligand-Based Drug Design (LBDD), SAR Elucidation, and Experimental Validation

Executive Summary: The Privileged Chromene Scaffold

The 5-hydroxy-2,2-dimethylchromene (5-H-DMC) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally related to natural products such as cannabinoids (e.g., cannabichromene) and flavonoids, this core exhibits potent anti-inflammatory , antimicrobial , and anticancer activities.[1]

This guide details the pharmacophore analysis of 5-H-DMC derivatives. Unlike generic chromene studies, we focus on the critical role of the C5-hydroxyl group as a hydrogen bond donor (HBD) and the 2,2-dimethyl moiety as a hydrophobic anchor. We provide a self-validating workflow for generating pharmacophore models, rationalizing Structure-Activity Relationships (SAR), and validating hits through chemical synthesis and bioassays.

Structural Basis & Pharmacophoric Features[1][2][3][4][5][6][7]

The Core Architecture

The 5-H-DMC scaffold is defined by a benzopyran ring system substituted with a gem-dimethyl group at C2 and a hydroxyl group at C5.

-

Hydrophobic Anchor (Hyd): The 2,2-dimethyl group provides essential van der Waals interactions, often fitting into lipophilic pockets (e.g., the cyclooxygenase channel or cannabinoid receptor hydrophobic sub-sites).

-

Hydrogen Bond Donor (HBD): The 5-OH is critical. It often forms an intramolecular hydrogen bond with the pyran oxygen (O1), locking the conformation, or serves as a directional donor to receptor residues (e.g., Serine or Threonine side chains).

-

Aromatic System (Ar): The benzene ring participates in

-

Pharmacophore Hypothesis

For anti-inflammatory activity (targeting COX-2 or 5-LOX), the consensus pharmacophore typically requires:

-

HBD: C5-OH (or C7-OH in related isomers).

-

HBA: Pyran oxygen or carbonyl substituents.

-

Hyd: The gem-dimethyl tail.

-

Ar: The fused benzene ring.

Computational Workflow: Model Generation

This protocol uses a Ligand-Based approach, ideal when the specific target crystal structure is flexible or unknown.

Protocol Steps

-

Dataset Curation: Select 15-20 active 5-H-DMC derivatives (

) and 5-10 inactive decoys ( -

Conformational Expansion: Generate low-energy conformers (e.g., OPLS4 force field). Critical: Allow rotation of the C5-OH to sample both intramolecular H-bonded and "open" states.

-

Alignment: Superimpose molecules using the rigid chromene core as the template.

-

Feature Extraction: Map chemical features (HBD, HBA, Hyd, Ar) common to active compounds.

-

Validation: Use a Test Set (compounds not in the training set) to calculate Enrichment Factor (EF) and Goodness of Hit (GH) scores.

Workflow Visualization

The following diagram illustrates the iterative cycle of pharmacophore generation and validation.

Caption: Iterative computational workflow for generating and validating a 3D pharmacophore model for chromene derivatives.

Case Study: Anti-Inflammatory Activity (COX-2 Inhibition)

Mechanistic Rationale

5-H-DMC derivatives often act as COX-2 inhibitors . The 2,2-dimethyl group mimics the hydrophobic tail of arachidonic acid, while the 5-OH group mimics the peroxide moiety or interacts with the catalytic tyrosine/serine network.

SAR Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) derived from pharmacophore mapping of chromene derivatives against inflammation markers (e.g., NO production, COX-2 inhibition).

| Position | Modification | Effect on Activity | Pharmacophoric Role |

| C2 | gem-Dimethyl | Essential | Hydrophobic interaction (Hyd); defines the "chromene" shape. |

| C5 | Hydroxyl (-OH) | High Potency | H-Bond Donor (HBD); critical for binding pocket anchoring. |

| C5 | Methoxy (-OMe) | Decreased | Loss of HBD; steric clash often observed. |

| C6 | Halogen (Cl/Br) | Increased | Hydrophobic/Electronic modulation; fills auxiliary pockets. |

| C3-C4 | Double Bond ( | Variable | Planarity; C3-C4 saturation often reduces potency (loss of rigidity). |

Biological Pathway Context

The anti-inflammatory efficacy of these compounds often involves the downregulation of the TLR4/MAPK/NF-

Caption: Putative mechanism of action where 5-H-DMC derivatives inhibit the TLR4/MAPK pathway and directly bind COX-2 enzymes.[2][3][4]

Experimental Validation Protocol

To validate the pharmacophore model, the following synthetic and biological workflow is recommended. This ensures that the "virtual" active features translate to physical biological activity.

Synthesis: The Propargyl Ether Rearrangement

A robust method to access the 2,2-dimethylchromene core involves the thermal rearrangement of aryl propargyl ethers.

-

Reactants: 1,3-Dihydroxybenzene (Resorcinol) + 3-Chloro-3-methyl-1-butyne.

-

Conditions:

, Acetone, reflux (Ether formation) -

Yield: Typically 40-60%.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Bioassay: COX-2 Inhibition Screening

-

Assay Type: Colorimetric COX Inhibitor Screening Assay.

-

Protocol:

-

Incubate recombinant human COX-2 enzyme with Heme and reaction buffer.

-

Add Test Compound (10 nM - 100

M) dissolved in DMSO. -

Initiate reaction with Arachidonic Acid (substrate).

-

Measure PGH2 production via TMPD oxidation (Absorbance at 590 nm).

-

-

Control: Celecoxib (Positive Control).

-

Success Metric:

validates the pharmacophore model.

References

-

BenchChem Technical Support Team. (2025). Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. BenchChem Application Note. 5[5]

-

Thomas, N., & Zachariah, S. M. (2013).[6] Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research. 6[2][5][7][8][9]

-

Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one as Potential Anticancer Agent. Indian Journal of Pharmaceutical Education and Research. 10[11][2][5][7][8][9]

-

Lei, T., et al. (2022).[12] Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. Molecular Diversity. 12[2][7][8]

-

Jung, Y., et al. (2021). Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. PMC (NIH). 13[11][2][7][8]

-

Lee, J., et al. (2011). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules (MDPI).[10] 11[2][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ijper.org [ijper.org]

- 11. mdpi.com [mdpi.com]

- 12. Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the therapeutic potential of acetylchromenes

Executive Summary

Acetylchromenes represent a privileged scaffold in medicinal chemistry, characterized by the fusion of a benzene ring to a pyran ring with a critical acetyl pharmacophore at the C-3 position. This guide dissects the therapeutic utility of this class, specifically distinguishing between the two dominant sub-architectures: 3-acetylcoumarins (2-oxo-2H-chromenes) and 3-acetyl-4H-chromenes .

While the coumarin derivatives have historically dominated the literature due to their accessibility via Knoevenagel condensation, recent data suggests the non-coumarin 4H-chromene derivatives offer superior specificity in targeting microtubule dynamics and Bcl-2 family proteins. This whitepaper provides a mechanistic deep-dive into their synthesis, structure-activity relationships (SAR), and validated therapeutic protocols.

Chemical Architecture & SAR

The therapeutic efficacy of acetylchromenes hinges on the electronic environment of the pyran ring. The C-3 acetyl group serves as a hydrogen bond acceptor and a handle for further derivatization (e.g., into hydrazones or thiosemicarbazones), which significantly amplifies biological activity.

The Two Core Scaffolds

-

3-Acetylcoumarin (Type A): Contains a carbonyl at C-2 (lactone). High stability; acts as a Michael acceptor.

-

3-Acetyl-4H-chromene (Type B): Lacks the C-2 carbonyl; sp3 hybridized C-4. Often formed via Multicomponent Reactions (MCRs).

Visualization: SAR Logic

The following diagram illustrates the critical substitution points governing potency.

Figure 1: Structural Activity Relationship (SAR) of Acetylchromenes. The C-3 acetyl group is the invariant pharmacophore, while C-2 and C-4 modifications dictate the subclass specificity.

Therapeutic Verticals & Mechanisms

Oncology: The Tubulin & Apoptosis Axis

Acetylchromenes, particularly 3-acetyl-4H-chromene derivatives, function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of

-

Key Mechanism: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.

-

Potency: 3-acetyl-2H-chromene derivatives have shown IC50 values as low as 2.70 µM against HepG2 (liver carcinoma) lines.[1]

Signaling Pathway Visualization:

Figure 2: Anticancer Mechanism of Action. The compound triggers a cascade starting from tubulin destabilization leading to mitochondrial-mediated apoptosis.

Antimicrobial: DNA Gyrase Inhibition

3-acetylcoumarin derivatives (e.g., hydrazone-linked) exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Target: DNA Gyrase (subunit B), preventing bacterial DNA replication.

-

Efficacy: MIC values often range between 12.5 - 50 µg/mL , comparable to standard antibiotics like Ciprofloxacin in resistant strains.

Experimental Protocols (Self-Validating Systems)

Synthesis of 3-Acetylcoumarin (Knoevenagel Condensation)

Rationale: This protocol uses a piperidine catalyst to drive the condensation between an aldehyde and active methylene, a classic and robust route.

Reagents: Salicylaldehyde (10 mmol), Ethyl Acetoacetate (10 mmol), Piperidine (cat.), Ethanol (20 mL).

-

Setup: Charge a 50 mL round-bottom flask with Salicylaldehyde and Ethyl Acetoacetate in Ethanol.

-

Initiation: Add 5-10 drops of piperidine while stirring at room temperature.

-

Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the mixture to 0°C. The product will precipitate as a yellow solid.

-

Purification: Filter and recrystallize from ethanol.

-

Validation: Melting point should be 120–122°C . 1H NMR should show a singlet methyl peak at ~2.7 ppm (acetyl group) and a singlet olefinic proton at ~8.5 ppm (C-4 H).

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. It is the industry standard for initial IC50 determination.

-

Seeding: Seed HepG2 or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Treat cells with the acetylchromene derivative at gradient concentrations (0.1, 1, 10, 50, 100 µM) dissolved in DMSO (<0.1% final conc).

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

| Therapeutic Indication | Compound Class | Target Cell/Organism | Potency (IC50 / MIC) | Reference Mechanism |

| Anticancer | 3-Acetyl-2H-chromene (Pyrazolo-fused) | HepG2 (Liver) | 2.70 ± 0.28 µM | Apoptosis / Tubulin |

| Anticancer | 3-Acetylcoumarin derivative | HeLa (Cervical) | < 10 µg/mL | Cell Cycle Arrest |

| Antimicrobial | 3-Acetylcoumarin-hydrazone | S. aureus | 58.60 µg/mL | DNA Gyrase inhibition |

| Neuroprotection | Tacrine-Chromene hybrid | AChE (Enzyme) | 85.12 nM | Cholinesterase inhibition |

References

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives. Bentham Science. (2023). 2[1][3]

-

Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. ResearchGate. (2025). 4[1][3]

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. MDPI. (2015). 5[1]

-

Therapeutic potency of substituted chromones as Alzheimer's drug. NIH/PMC. (2017). 6[1][7]

-

Facile synthesis of 4H-chromene derivatives via base-mediated annulation. Beilstein Journals. (2016). 8

Sources

- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones [beilstein-journals.org]

Thermodynamic stability of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone (CAS: 24672-84-2), a critical benzopyran intermediate often utilized in the synthesis of cannabinoids (e.g., Cannabichromene analogs) and heterocyclic pharmacophores.

Core Verdict: The compound exhibits a unique stability dichotomy . While the aromatic core is thermodynamically stabilized by a robust intramolecular hydrogen bond (resonance-assisted), the heterocyclic pyran ring introduces a kinetic vulnerability to oxidative and photolytic degradation. Long-term storage requires strict exclusion of UV light and oxygen to prevent epoxide formation and [2+2] photodimerization.

Chemical Identity & Structural Thermodynamics

The stability of this molecule is governed by two competing structural forces: the stabilizing chelation of the acetyl-phenol motif and the reactive localized electron density of the chromene double bond.

The Stabilizing "Lock": Intramolecular Hydrogen Bonding

The defining thermodynamic feature is the interaction between the hydroxyl group at C-5 and the acetyl carbonyl oxygen at C-6.

-

Mechanism: Formation of a pseudo-six-membered ring via Resonance-Assisted Hydrogen Bonding (RAHB) .

-

Thermodynamic Impact: This interaction lowers the ground-state enthalpy (

) by approximately 5–7 kcal/mol compared to the non-chelated rotamer. This "locks" the acetyl group into coplanarity with the benzene ring, significantly reducing susceptibility to hydrolysis or nucleophilic attack at the carbonyl carbon.

The Kinetic Weak Point: The Pyran Ring

The 2,2-dimethyl-2H-chromene moiety contains an isolated double bond (C3–C4).[1] Unlike the aromatic ring, this olefin lacks resonance stabilization from the benzene core due to the

-

Vulnerability: This site is thermodynamically primed for electrophilic addition (oxidation) and electrocyclic reactions (photodimerization).

Physicochemical & Thermodynamic Parameters

The following data consolidates experimental values and high-confidence predictive models suitable for formulation development.

| Parameter | Value / Characteristic | Stability Implication |

| Melting Point | 103°C (Experimental) | Moderate lattice energy; solid-state is stable at ambient temp.[1] |

| LogP | 2.78 (Predicted) | Lipophilic; susceptible to oxidative degradation in lipid formulations.[1] |

| pKa (Phenolic) | ~8.5 | Lower than typical phenols (10.[1]0) due to electron-withdrawing acetyl group.[1] |

| Solubility | MeOH, DMSO, Chloroform | Protophilic solvents (DMSO) may disrupt the intramolecular H-bond.[1] |

| ~230 nm, ~280 nm | Strong UV absorption necessitates amber glass storage. |

Degradation Pathways & Mechanisms

Understanding the specific degradation routes is essential for designing valid stability-indicating assays.

Oxidative Instability (Dark/Ambient)

In the presence of atmospheric oxygen, the C3–C4 double bond undergoes epoxidation, followed by ring opening to form diols or cleavage to dialdehydes.[1] This is the primary degradation pathway in solution.

Photochemical Dimerization

Under UV irradiation (specifically UV-A/B), the chromene ring undergoes a [2+2] cycloaddition.[1] This is a reversible reaction but leads to insoluble dimers in formulation.

Acid-Catalyzed Isomerization

While the gem-dimethyl group protects C-2, strong acids can protonate the ether oxygen, leading to ring opening and potential recyclization to thermodynamically favored isomers (e.g., iso-derivatives).

Visualization: Degradation Network

The following diagram maps the causality of these pathways.

Figure 1: Primary degradation pathways driven by environmental stress.[1] The C3-C4 alkene is the primary locus of failure.

Experimental Protocol: Self-Validating Stability Assay

To validate the stability profile, use this forced degradation protocol. This method is "self-validating" because it includes mass balance checks—if the sum of the parent peak and degradant peaks decreases significantly, it indicates the formation of non-chromophoric volatiles or insoluble polymers.

Methodology: Stress Testing via HPLC-DAD

Reagents:

-

Acetonitrile (HPLC Grade)

-

0.1 N HCl & 0.1 N NaOH

-

30%

Workflow:

-

Preparation: Dissolve target compound in MeOH (1 mg/mL).

-

Stress Conditions:

-

Acid: Add 0.1 N HCl (1:1 v/v), heat at 60°C for 4 hours.

-

Base: Add 0.1 N NaOH (1:1 v/v), heat at 60°C for 4 hours.

-

Oxidation: Add 3%

, ambient temp for 24 hours.[1] -

Photo: Expose to 1.2 million lux hours (ICH Q1B).

-

-

Analysis: Quench samples, dilute, and inject.

-

Validation Criterion: Resolution (

) between parent peak and nearest degradant must be > 1.5.

Visualization: Stability Workflow

Figure 2: Step-by-step forced degradation workflow ensuring mass balance verification.

Implications for Drug Development

For researchers incorporating this moiety into drug candidates:

-

Formulation Strategy:

-

Antioxidants: Mandatory inclusion of BHT or

-tocopherol (0.1% w/w) in liquid formulations to protect the chromene double bond.[1] -

pH Control: Maintain formulation pH between 5.0 and 7.5. Avoid strong acidic environments to prevent ring opening.

-

-

Synthesis & Scale-up:

-

Reaction monitoring should focus on the disappearance of the phenol peak.

-

Purification must avoid silica gel chromatography with acidic mobile phases; use neutral alumina or deactivated silica if possible.

-

References

-

Rodríguez-López, V., et al. (2006).[1] 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene. Acta Crystallographica Section E.

-

Kuhn, B., et al. (2010).[1][2] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Cayman Chemical. (n.d.). Degradants Formed During Phytocannabinoid Processing.

-

PubChem. (n.d.). Compound Summary: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone.[1][3]

-

GuideChem. (n.d.).[1] Thermodynamic Properties of Acetylchromene Derivatives.

Sources

The Pivotal Role of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, a key chromene derivative, and its expanding role in medicinal chemistry. The chromene scaffold is a "privileged structure" in drug discovery, known for its wide array of pharmacological activities. This document elucidates the chemical properties, synthesis, and multifaceted medicinal applications of this specific ethanone derivative. It serves as a crucial intermediate in the synthesis of complex flavonoids and other bioactive molecules, and its structural framework is integral to compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. This guide synthesizes current research to offer a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system, a benzopyran structure, is a cornerstone in the architecture of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its prevalence in molecules demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant effects has cemented its status as a "privileged scaffold" in the field of medicinal chemistry.[1][2] Within this important class of compounds, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone, also known as 6-acetyl-5-hydroxy-2,2-dimethyl-2H-chromene, has emerged as a compound of interest. It is not only a naturally occurring flavonoid isolated from plants such as Brickellia cavanillesii but also a versatile synthetic intermediate for the development of novel therapeutic agents.[1] This guide will provide a detailed examination of its chemical characteristics, synthesis, and its significant contributions to medicinal chemistry.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is fundamental to its application in drug design and synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone |

| Synonyms | 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene |

| Appearance | Yellowish solid |

| Solubility | Soluble in organic solvents like DMSO, methanol, and ethanol. |

Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

The synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone can be achieved through several established organic chemistry reactions. A plausible and efficient method is the Friedel-Crafts acylation of 2,2-dimethyl-2H-chromen-5-ol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring at the position ortho to the hydroxyl group, which is a highly activated position.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,2-dimethyl-2H-chromen-5-ol (1 equivalent) in a suitable inert solvent such as carbon disulfide or dichloromethane.

-

Catalyst Addition : Cool the solution to 0°C using an ice bath. Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), in portions while stirring.

-

Acylating Agent Addition : Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux gently for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up : Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(5-hydroxy-2,2-dimethylchromen-6-yl)ethanone.

Role in Medicinal Chemistry

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a molecule of significant interest in medicinal chemistry due to its intrinsic (though modestly explored) biological activity and its utility as a synthetic precursor for more complex and potent therapeutic agents.

As a Synthetic Intermediate for Flavonoids and Bioactive Molecules

This chromene derivative is a key building block in the synthesis of a variety of flavonoids and other natural product analogues.[3] The presence of the hydroxyl and acetyl groups provides reactive sites for further chemical modifications, such as Claisen-Schmidt condensation, to construct more elaborate molecular architectures.[4][5]

Anticancer Potential

The chromene nucleus is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of microtubule polymerization.[6]

Mechanism of Action: Induction of Apoptosis

Many chromene derivatives induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7]

Cytotoxicity of Chromene Derivatives against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzochromene Derivatives | MCF-7 (Breast) | 4.6 - 21.5 | [8] |

| 4H-Chromene Derivatives | HL-60 (Leukemia) | 0.3 - 2 | [1] |

| Chromanone Derivatives | A549 (Lung) | Varies | [9] |

| Chromanone Derivatives | DU-145 (Prostate) | Varies | [9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Chromene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and cytokines.[10][11]

Mechanism of Action: Inhibition of Inflammatory Pathways

Chromene derivatives have been shown to modulate key inflammatory signaling pathways, such as the NF-κB and TLR4/MAPK pathways.[10][12] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines such as TNF-α and IL-6.

Antimicrobial Potential

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The chromene scaffold has been identified as a promising framework for the development of new antibacterial and antifungal drugs.[4][13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[4]

Antimicrobial Activity of Chromene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-Hydroxy-chromene-2-one derivative | S. aureus | 130 | [2] |

| 4-Hydroxy-chromene-2-one derivative | E. coli | 190 | [2] |

| 4-Hydroxy-chromene-2-one derivative | C. albicans | 90 | [2] |

| Thiazolyl-chromene derivative | M. mucedo | 31.25 | [4] |

Specific Biological Activity

While extensive research has focused on the derivatives of the chromene scaffold, 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone itself has been identified as a natural product with potential biological activity. Notably, it has been investigated as an α-glucosidase inhibitor, suggesting a potential role in the management of diabetes.[1] Further research is warranted to fully elucidate its therapeutic potential.

Conclusion

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone stands as a molecule of considerable importance in medicinal chemistry. Its role extends from being a naturally occurring flavonoid with potential bioactivity to a versatile synthetic intermediate for the creation of a diverse array of more complex and potent therapeutic agents. The chromene scaffold, of which this compound is a prime example, continues to be a fertile ground for drug discovery, with its derivatives showing significant promise in the fields of oncology, inflammation, and infectious diseases. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, highlighting its synthesis, properties, and multifaceted role in the quest for novel medicines. Further exploration of this and related chromene derivatives is highly encouraged to unlock their full therapeutic potential.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. (2025). [Link]

-

Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. (2023). [Link]

-

Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. MDPI. (2010). [Link]

-

Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. PMC. [Link]

-

Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. (2022). [Link]

-

Chromenes C1 and C2 activate the extrinsic apoptotic pathway in MDA-MB-231 cells. ResearchGate. [Link]

-

Neolignans, a Coumarinolignan, Lignan Derivatives, and a Chromene: Anti-inflammatory Constituents from Zanthoxylum avicennae. ACS Publications. (2008). [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. (2022). [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC. [Link]

-

Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Semantic Scholar. (2016). [Link]

-

1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. PMC. [Link]

-

(PDF) Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Pharmacological activities of chromene derivatives: An overview. ResearchGate. (2025). [Link]

-

Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. PMC. (2009). [Link]

-

Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. (2023). [Link]

-

Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. IslandScholar. [Link]

-

Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. [Link]

-

1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. PMC. [Link]

-

Structures of the chromene derivatives whose anti-inflammatory activity is discussed. ResearchGate. [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]

-

Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. PubMed. (2025). [Link]

-

(PDF) Preparation of 2 , 2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols : microwave-assisted synthesis and theoretical calculations. ResearchGate. [Link]

-

Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. ResearchGate. (2015). [Link]

-

Optimization of synthesis and evaluation of antitumor properties. Reaction Biology. [Link]

-

1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. (2025). [Link]

-

Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC. (2023). [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. (2018). [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. (2025). [Link]

-

Biochemical Pathway of Flavonoids Biosynthesis. ResearchGate. [Link]

-

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone. PubChem. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel-Crafts Acylation. YouTube. (2018). [Link]

-

MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. (2021). [Link]

-

Synthesis of Flavones. Juniper Publishers. (2017). [Link]

-

Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. PMC. (2022). [Link]

-

Integrating Transcriptome and Chemical Analyses to Provide Insights into Biosynthesis of Terpenoids and Flavonoids in the Medicinal Plant Andrographis paniculata. MDPI. (2024). [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Claisen-Schmidt Condensation [cs.gordon.edu]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. sysrevpharm.org [sysrevpharm.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Pechmann Condensation [organic-chemistry.org]

- 12. rjpn.org [rjpn.org]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

Structure-activity relationship (SAR) of hydroxy-dimethylchromen-ethanone analogs

Executive Summary

The hydroxy-dimethylchromen-ethanone scaffold—specifically represented by analogs such as 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone and its 7-hydroxy isomers—constitutes a privileged structure in medicinal chemistry. Characterized by a benzopyran core fused with a 2,2-dimethylpyran ring and an acetyl moiety, this scaffold exhibits a versatile pharmacological profile including potent antifungal , anticancer , and anti-inflammatory activities.

This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) governing these analogs. We synthesize data regarding the critical role of the 2,2-dimethyl substitution, the electronic influence of the ethanone group, and the positional importance of the hydroxyl moiety (C5 vs. C7) in modulating lipophilicity and target binding affinity.

Chemical Architecture & Nomenclature

The core pharmacophore is the 2,2-dimethyl-2H-chromene (also known as 2,2-dimethyl-2H-1-benzopyran). The "ethanone" designation refers to an acetyl group (–C(=O)CH₃) attached to the benzene ring.

Key Structural Features:

-

The Gem-Dimethyl Group (C2): Provides steric bulk and lipophilicity, preventing metabolic oxidation at the C2 position and improving membrane permeability.

-

The Pyran Ring Unsaturation (C3-C4): Distinguishes chromenes (unsaturated) from chromans (saturated). The C3=C4 double bond imposes planarity, affecting intercalation into DNA or binding pockets.

-

The Hydroxy-Acetyl Motif: Often forms an intramolecular hydrogen bond (especially in 5-hydroxy-6-acetyl analogs), creating a pseudo-ring system that mimics quinone-like redox properties.

Synthetic Pathways[1][2][3]

The synthesis of these analogs typically involves constructing the chromene ring onto a substituted phenol or acetophenone precursor. A robust, self-validating protocol relies on the nuclear prenylation followed by cyclization.

Pathway Visualization

The following diagram outlines the divergent synthesis of 5-hydroxy and 7-hydroxy analogs via a Claisen rearrangement strategy.

Caption: Divergent synthesis of hydroxy-dimethylchromen-ethanone isomers via Claisen rearrangement and oxidative cyclization.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of these analogs is highly sensitive to substitution patterns. The following analysis dissects the SAR based on antifungal and cytotoxic data.

The Hydroxy-Acetyl Interaction (The "Chelation" Effect)

-

5-Hydroxy Analogs: The hydroxyl group at C5 and the acetyl group at C6 (or C4 carbonyl in chromanones) form a strong intramolecular hydrogen bond . This reduces the polarity of the hydroxyl group, increasing LogP and enhancing passive transport across fungal or cancer cell membranes.

-

7-Hydroxy Analogs: The hydroxyl group is more exposed to solvent. These analogs often show higher water solubility but may require active transport or prodrug strategies for intracellular targets.

Saturation of the Pyran Ring (Chromene vs. Chroman)

-

2H-Chromenes (Unsaturated): Generally exhibit higher cytotoxicity. The planar structure facilitates intercalation into DNA or binding to flat hydrophobic pockets in kinases.

-

Chromans (Saturated): Often show better selectivity and metabolic stability but reduced potency in acute cytotoxicity assays.

Comparative Activity Data

The table below summarizes "illustrative" SAR trends derived from aggregate literature data on Candida albicans (Antifungal) and MCF-7 (Breast Cancer) models.

| Compound ID | Structure Description | C3-C4 Bond | OH Position | Acetyl Position | Antifungal MIC (µg/mL) | Cytotoxicity IC50 (µM) |

| HDC-1 | 2,2-dimethylchromene core | Double | 5-OH | C6 | 6.2 | 12.5 |

| HDC-2 | 2,2-dimethylchromene core | Double | 7-OH | C6 | 25.0 | 45.0 |

| HDC-3 | 2,2-dimethylchroman core | Single | 5-OH | C6 | 12.5 | 28.0 |

| HDC-4 | 2,2-dimethylchromene core | Double | 5-OMe (Methoxy) | C6 | >100 | >100 |

| HDC-5 | 6-acetyl-2,2-dimethylchromene | Double | None | C6 | 50.0 | 60.0 |

Key Insight: The free 5-hydroxyl group is critical. Methylation (HDC-4) abolishes activity, confirming the necessity of the H-bond donor/acceptor motif or the specific chelation capability of the 5-OH/6-Acetyl system.

Mechanistic Pharmacology

Understanding the mechanism is vital for rational drug design.[1] These analogs often act via Reactive Oxygen Species (ROS) generation and mitochondrial disruption .

Mechanism of Action: Apoptosis Induction

The hydrophobic chromene scaffold penetrates the mitochondria, while the hydroxy-enone system participates in redox cycling, generating superoxide anions that trigger the intrinsic apoptotic pathway.

Caption: Proposed mechanism of cytotoxicity involving mitochondrial destabilization and ROS-dependent caspase activation.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these specific analogs.

Synthesis of 1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)ethanone

Objective: Synthesis via regioselective iodocyclization or thermal rearrangement.

-

Reactants: Combine 2,4-dihydroxyacetophenone (1 eq) with 3-methyl-2-butenal (1.2 eq) in dry pyridine.

-

Reflux: Heat the mixture to 120°C for 8 hours under nitrogen atmosphere.

-

Quench: Pour reaction mixture into ice-cold HCl (1N) to neutralize pyridine and precipitate the crude product.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine and dry over anhydrous Na₂SO₄.

-

Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 5-hydroxy isomer typically elutes first due to intramolecular H-bonding (lower polarity).

-

Validation:

-

¹H NMR (CDCl₃): Look for gem-dimethyl singlet (~1.4 ppm), doublet doublets for vinyl protons (5.6 and 6.7 ppm), and the chelated OH singlet (>12 ppm).

-

MTT Cytotoxicity Assay

Objective: Determine IC50 against cancer cell lines.

-

Seeding: Plate MCF-7 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Add test compounds dissolved in DMSO (Final DMSO < 0.1%). Serial dilutions (0.1 µM to 100 µM).

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Synthesis and Biological Evaluation of Chromene Derivatives. Journal of Medicinal Chemistry. (2022). Retrieved from

-

Structure-Activity Relationship of 2,2-Dimethylchroman-4-ones. European Journal of Medicinal Chemistry. (2021). Retrieved from

-

Antifungal Activity of Natural and Synthetic Chromenes. Journal of Agricultural and Food Chemistry. (2020). Retrieved from

-

Mechanisms of ROS-Mediated Apoptosis by Benzopyran Derivatives. Cell Death & Disease. (2019). Retrieved from

-

PubChem Compound Summary: 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone. National Center for Biotechnology Information. (2023). Retrieved from

Sources

Methodological & Application

Topic: Total Synthesis Protocols for 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone is a naturally occurring chromene derivative first isolated from Brickellia cavanillesii and has demonstrated notable antifungal activity.[1] Its structure, featuring a fused heterocyclic pyran ring and a phenolic acetyl group, makes it a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents and other complex molecules. This document provides a comprehensive guide to its total synthesis, detailing two robust and well-established protocols. The narrative emphasizes the strategic rationale behind the synthetic design, in-depth mechanistic insights, and practical guidance for execution and troubleshooting in a research setting.

Synthetic Strategy and Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule involves a two-stage process. The primary retrosynthetic disconnection breaks the bond formed during the introduction of the acetyl group, pointing to a Friedel-Crafts acylation as the final key step.[2][3] This reaction requires the precursor 5-hydroxy-2,2-dimethyl-2H-chromene. This key intermediate can be constructed from simple phenolic and allylic precursors. While several methods exist for chromene synthesis, including the Claisen rearrangement and Pechmann condensation, a highly effective and direct route involves the acid- or base-catalyzed condensation of a phenol with an α,β-unsaturated aldehyde or its equivalent.[4][5][6][7][8] Our proposed synthesis therefore begins with the construction of the chromene ring from resorcinol, followed by a regioselective acylation to yield the final product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. A cascade Claisen rearrangement/o-quinone methide formation/electrocyclization approach to 2H-chromenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. Novel methods for the synthesis of 2-2-dimethylchromens - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Microwave-assisted synthesis of 2,2-dimethylchromene derivatives

Application Note: Microwave-Assisted Synthesis of 2,2-Dimethylchromene Derivatives

Executive Summary

The 2,2-dimethyl-2H-chromene motif is a privileged structural scaffold ubiquitous in natural products and synthetic pharmaceuticals[1]. It serves as the core pharmacophore in potent anti-HIV agents, including suksdorfin, cis-khellacone (DCK) analogs, and di-O-camphanoyl-pyranochromone (DCP) analogs[1]. Additionally, the scaffold is integral to biologically active compounds such as the insect antijuvenile hormones Precocene I and II[2].

Historically, conventional syntheses of this ring system—such as thermal Claisen rearrangements or prolonged base-catalyzed condensations—have suffered from extended reaction times spanning 24 to 48 hours[1]. These traditional methods frequently result in poor regioselectivity and low yields due to the formation of undesired linear by-products and thermodynamic degradation[1][3]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By leveraging direct dielectric heating, MAOS accelerates reaction kinetics, enhances product purity, and reduces reaction times from days to mere minutes.

Mechanistic Insights & Causality: The Microwave Advantage

In the synthesis of 2,2-dimethylchromenes, the primary chemical challenge is controlling the regioselectivity of the cyclization step while preventing the degradation of sensitive intermediates.

When utilizing the Claisen rearrangement of 1,1-dimethyl propargyl aryl ethers, conventional convective heating (e.g., refluxing in high-boiling solvents at >200 °C) provides the thermal energy required for the [3,3]-sigmatropic rearrangement. However, this sustained bulk heating also promotes competitive linear cyclization pathways and the polymerization of the transient allenyl phenol intermediate[1].

Microwave irradiation circumvents this limitation by coupling directly with the polar intermediates in the reaction mixture. This specific dielectric heating bypasses the thermal conductivity limitations of the solvent, creating localized superheating. As a result, the high activation energy barrier for the subsequent dehydration and intramolecular electrocyclization is rapidly overcome before intermolecular side-reactions can occur. Consequently, the kinetic product (the target 2,2-dimethyl-2H-chromene) is trapped efficiently, yielding highly pure profiles and preventing the decomposition of sensitive reagents like 3-methyl-2-butenal[3].

Workflow & Pathway Visualization

Fig 1. Workflow of microwave-assisted 2,2-dimethyl-2H-chromene synthesis via dielectric heating.

Fig 2. Comparative logic: Conventional thermal heating vs. microwave irradiation pathways.

Comparative Data Analysis

The adoption of microwave irradiation drastically improves the efficiency of 2,2-dimethylchromene synthesis. The table below summarizes the quantitative leap in performance when transitioning from conventional oil-bath heating to controlled microwave environments.

Table 1: Comparative Synthesis of 2,2-Dimethylchromene Derivatives

| Synthesis Method | Precursors | Conditions | Reaction Time | Isolated Yield (%) | Ref. |

| Conventional | Phenol + 3-methyl-2-butenal | Pyridine, 140°C (Oil Bath) | 48 hours | 38 – 45% | [1][3] |

| Microwave | Phenol + 3-methyl-2-butenal | Pyridine, MW (Sealed), 140°C | 10 – 15 min | 68 – 85% | [3] |

| Conventional | Aryl Propargyl Ether | N,N-diethylaniline, 200°C | 24 – 48 hours | < 40% | [1] |

| Microwave | Aryl Propargyl Ether | Solvent-free, MW, 200°C | 5 – 15 min | 85 – 95% | [2] |

Validated Experimental Protocols

Protocol A: One-Pot Condensation of Phenols with 3-Methyl-2-butenal

This protocol utilizes a base-catalyzed condensation approach, ideal for synthesizing highly functionalized 2,2-dimethyl-2H-chromenes directly from commercially available phenols[3].

Materials:

-

Substituted Phenol (e.g., 4-Hydroxybenzaldehyde) (1.0 mmol)

-

3-Methyl-2-butenal (2.0 mmol)

-

Pyridine (1.2 mmol)

-

Ethyl acetate, 1M HCl, Brine, Anhydrous Na₂SO₄

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-safe glass reaction vial equipped with a magnetic stir bar, combine the substituted phenol (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).

-

Sealing: Seal the vial securely with a Teflon-lined crimp cap to ensure pressure containment during superheating.

-

Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the mixture using a dynamic control program (fixed temperature, variable power) set to 140°C. Hold at this temperature for 10–15 minutes[3].

-

Cooling: Allow the reactor to rapidly cool the vial to room temperature using compressed air (this rapid quenching prevents thermodynamic degradation).

-

Workup: Dilute the crude reaction mixture with ethyl acetate (15 mL). Transfer to a separatory funnel and wash with 1M HCl (2 × 10 mL) to neutralize and remove the pyridine catalyst. Follow with a brine wash (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure 2,2-dimethyl-2H-chromene derivative.

Protocol B: Intramolecular Cyclization of Aryl Propargyl Ethers

This solvent-free protocol leverages the Claisen rearrangement of 1,1-dimethyl propargyl aryl ethers, providing exceptional yields by kinetically trapping the cyclized product[2].

Materials:

-

1,1-Dimethyl propargyl aryl ether (1.0 mmol)

-

Dichloromethane (DCM) for extraction

Step-by-Step Procedure:

-

Preparation: Transfer the 1,1-dimethyl propargyl aryl ether (1.0 mmol) neat into a microwave-safe quartz or glass vial. (Note: If the precursor is highly viscous or solid, 1-2 mL of DMF can be added as a microwave-absorbing solvent).

-

Irradiation: Seal the vial and subject it to microwave irradiation at 200°C for 5–15 minutes[2].

-

Cooling & Extraction: Cool the vessel to room temperature. Dissolve the resulting syrupy liquid or solid in DCM (10 mL).

-

Purification: Directly load the DCM solution onto a short silica gel plug or purify via flash chromatography to isolate the target chromene in near-quantitative yield (>85%).

References

-

Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds - PMC Source: nih.gov URL:[Link]

-

Microwave assisted synthesis and anti microbial activity of 2,2-dimethyl chromenes Source: researchgate.net URL:[Link]

-

Microwave-Assisted Synthesis of 2,2-Dimethyl-2H-chromenes Source: oup.com (Bulletin of the Chemical Society of Japan) URL:[Link]

-

Specific effects of microwave - Solid supported reaction Source: bdu.ac.in URL:[Link]

Sources

Application Note: Catalytic Cyclization Methods for the Synthesis of 1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone

Introduction & Scientific Rationale

1-(5-Hydroxy-2,2-dimethylchromen-6-yl)ethanone—frequently referred to as desmethylisoencecalin or Caleochromene A—is a highly valued 2H-chromene building block. It serves as a critical synthetic intermediate in the total synthesis of biologically active pyranochalcones (such as pongachalcone I) and possesses inherent anti-inflammatory and antimicrobial properties 1.

The construction of this 2H-chromene core relies on the catalytic cyclization of 2,4-dihydroxyacetophenone with an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal (prenal). Because prenal is highly susceptible to self-condensation and polymerization under harsh conditions, the choice of catalyst and reaction parameters is paramount to ensuring a high-yielding, regioselective transformation 2.

Mechanistic Insights and Regioselectivity

The reaction proceeds via a cascade sequence: an initial Knoevenagel-type condensation (or direct ortho-alkylation via an iminium intermediate) followed by an oxa-6π-electrocyclization.

Causality of Regioselectivity: 2,4-Dihydroxyacetophenone possesses two hydroxyl groups (at C2 and C4) and an electron-withdrawing acetyl group at C1. The C3 position is flanked by both hydroxyl groups, making it doubly activated and the most nucleophilic site on the aromatic ring. Despite the steric hindrance at C3, electrophilic attack by the activated prenal occurs almost exclusively at this position. This synergistic electron-donating effect drives the regioselectivity, ensuring the formation of the 5-hydroxy-6-acetyl chromene architecture rather than the undesired 7-hydroxy regioisomer 3.

Diagram 1: Regioselectivity mechanism in the cyclization of 2,4-dihydroxyacetophenone.

Experimental Protocols

Depending on your throughput requirements and scale, two field-proven methodologies are recommended.

Protocol A: EDDA-Catalyzed Thermal Cyclization (Scalable Batch Method)

Ethylenediammonium diacetate (EDDA) acts as a bifunctional catalyst. The amine forms a reactive iminium ion with prenal, while the acetate acts as a mild base to deprotonate the phenol.

Causality for Optimization: Adding the catalyst in portions (rather than all at once) mitigates catalyst poisoning and suppresses the formation of polymeric tars from the prenal, boosting the yield from ~52% to 82% [[2]]().

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2,4-dihydroxyacetophenone (3.0 mmol, 456 mg) in anhydrous toluene (20 mL) 1.

-

Reagent Addition: Add 3-methyl-2-butenal (4.5 mmol, 378 mg) to the stirring solution.

-

Catalyst Addition (Optimized): Add EDDA in three separate portions of 5 mol% (total 15 mol%, ~81 mg) over the first 3 hours of reflux to maintain catalytic turnover and prevent enal degradation 2.

-

Reaction: Heat the mixture to reflux (110 °C) for a total of 12 hours.

-

Workup: Cool the mixture to room temperature. Quench with distilled water (20 mL) and extract with ethyl acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the product as a solid (mp 101-103 °C).

Protocol B: Pyridine-Catalyzed Microwave-Assisted Cyclization (High-Throughput)

For discovery chemists requiring rapid library generation, microwave (MW) irradiation in pyridine offers a drastically reduced reaction time from 12 hours to 2 hours 3.

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vial, dissolve 2,4-dihydroxyacetophenone (13.14 mmol, 2.00 g) in anhydrous pyridine (2 mL) [[3]]().

-

Reagent Addition: Add 3-methyl-2-butenal (17.09 mmol, 1.65 mL) at ambient temperature.

-

Reaction: Seal the vial and subject it to microwave irradiation at 140 °C for 2 hours.

-

Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (50 mL).

-

Acid Wash (Critical Step): Wash the organic layer thoroughly with 2N HCl solution (3 × 30 mL). Causality: This step is mandatory to completely protonate and partition the pyridine solvent/catalyst into the aqueous phase, preventing co-elution during chromatography 3.

-

Purification: Wash with brine, dry over MgSO4, concentrate, and purify via flash chromatography.

Diagram 2: Decision workflow for selecting the appropriate cyclization protocol.

Data Presentation & Optimization Summary

The following table summarizes the quantitative data and operational parameters for the cyclization methods, allowing researchers to select the optimal conditions for their specific constraints.

| Method | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Operational Advantage |

| Standard Batch 1 | EDDA (10 mol%) | Toluene | 110 (Reflux) | 12 h | 52% | Simple setup; highly scalable for >10g batches. |

| Optimized Batch 2 | EDDA (15 mol%, portioned) | Toluene | 110 (Reflux) | 12 h | 82% | Highest yield; minimizes prenal polymerization. |

| Microwave 3 | Pyridine (Excess) | Pyridine | 140 (MW) | 2 h | ~65-70% | Rapid turnaround; ideal for SAR library generation. |

References

- Source: PMC (NIH)

- Title: Synthesis of the Proposed Structure of Damaurone D and Evaluation of Its Anti-inflammatory Activity Source: J-Stage URL

- Title: Efficient and general method for the synthesis of benzopyrans by ethylenediamine diacetate-catalyzed reactions of resorcinols with α,β-unsaturated aldehydes Source: ResearchGate URL

Sources

Application Note: Extraction, Purification, and Validation of Chromene Ethanones from Natural Plant Matrices

Introduction to Chromene Ethanones

Chromene ethanones (often referred to as acetylchromenes), such as encecalin and eupatoriochromene, are specialized secondary metabolites predominantly biosynthesized by plants in the Asteraceae family, including Ageratina pichinchensis and Eupatorium species[1][2]. Structurally, these compounds feature a benzopyran ring fused with an ethanone (acetyl) moiety. This unique structural motif confers significant lipophilicity and drives their potent pharmacological properties, which include robust anti-inflammatory, antimicrobial, and gastroprotective activities[1][3].

This application note provides a comprehensive, self-validating methodology for the targeted extraction and high-purity isolation of chromene ethanones. The protocol is designed for researchers and drug development professionals requiring >98% purity for downstream in vitro bioassays and structural characterization.

Causality in Experimental Design

The successful isolation of chromene ethanones relies on the precise manipulation of solvent polarity, thermodynamics, and chromatographic principles. Every step in this protocol is engineered with a specific biochemical rationale:

-

Solvent Selection (Ethyl Acetate): Ethyl acetate (EtOAc) is the optimal extraction solvent. Its moderate polarity index (~4.4) perfectly solvates the lipophilic benzopyran core and the polar acetyl/methoxy substituents of compounds like encecalin[3]. Crucially, it aggressively excludes high-molecular-weight, highly polar interferents such as complex polysaccharides and large tannins that would otherwise foul chromatographic columns.

-

Thermal Regulation: Chromene derivatives are highly thermolabile. Concentration via rotary evaporation must be strictly maintained below 40°C. Excessive thermal energy can induce unwanted isomerization or degradation of the critical double bond within the pyran ring, drastically reducing yield[4].

-

Gradient Elution Logic: Normal-phase silica gel chromatography is employed using a step-gradient of n-hexane to EtOAc. Non-polar plant waxes and sterols elute rapidly in the hexane-rich phase. As the EtOAc ratio increases (e.g., 80:20 n-hexane:EtOAc), the dipole-dipole interactions between the silica's silanol groups and the chromene's carbonyl oxygen are systematically overcome, enabling high-resolution targeted elution[3][4].

Workflow Visualization

Caption: Workflow for the extraction and purification of chromene ethanones from plant matrices.

Step-by-Step Methodology

Plant Material Preparation

-

Harvest the aerial parts (leaves and flowers) of the target species (e.g., Ageratina pichinchensis).

-